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molecular formula C10H11F3 B1297668 1-Isopropyl-4-(trifluoromethyl)benzene CAS No. 32445-99-1

1-Isopropyl-4-(trifluoromethyl)benzene

Cat. No. B1297668
M. Wt: 188.19 g/mol
InChI Key: RPQZZDWFWOIRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877191

Procedure details

2-(4-(Trifluoromethyl)phenyl)-2-propanol (233 mg, 1.14 mmol), acetic acid (0.50 mL) and 20% palladium(II) hydroxide (120 mg) were combined in 2.0 mL of methanol and subjected to hydrogenation at 48 psi on a Parr shaker overnight. The mixture was centrifuged and the supernatant was filtered through 0.45 micron filter. The catalyst was washed with 3.0 mL of methanol followed by 2×3.0 mL of pentane. The combined filtrates were diluted with 20 mL of pentane and washed with 35 mL of saturated sodium bicarbonate. After extracting the aqueous layer with 2×20 mL of pentane, the combined organic layers were dried over sodium sulfate. The solvents were removed by distillation at atmospheric pressure to give the title compound.
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
120 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([C:9](O)([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C(O)(=O)C>CO.[OH-].[Pd+2].[OH-]>[CH:9]([C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:1])([F:13])[F:14])=[CH:4][CH:5]=1)([CH3:11])[CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
233 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(C)(C)O)(F)F
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
120 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to hydrogenation at 48 psi on a Parr shaker overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the supernatant was filtered through 0.45 micron
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The catalyst was washed with 3.0 mL of methanol
ADDITION
Type
ADDITION
Details
The combined filtrates were diluted with 20 mL of pentane
WASH
Type
WASH
Details
washed with 35 mL of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
After extracting the aqueous layer with 2×20 mL of pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed by distillation at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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